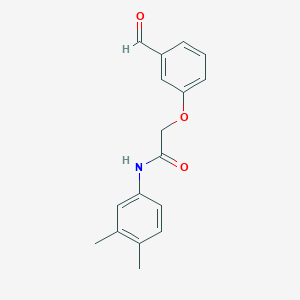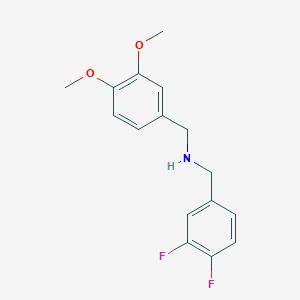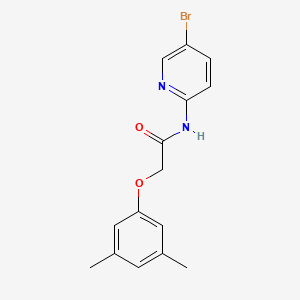
N-(3,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide, also known as DFP-10825, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is synthesized through a multistep process and has shown promising results in various scientific research studies.
科学的研究の応用
N-(3,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide has shown potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory and anti-tumor properties. N-(3,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease.
作用機序
N-(3,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide exerts its effects through the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of various cellular processes, including inflammation and cell survival. N-(3,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide has been shown to inhibit the activation of NF-κB and its downstream targets, resulting in the inhibition of inflammation and cell growth.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation. N-(3,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-(3,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, it has been shown to have low toxicity in animal studies. However, one limitation of N-(3,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on N-(3,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide. One area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dose and administration route for this compound. Additionally, more research is needed to understand the mechanism of action of N-(3,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide and its potential use in other disease states, such as cancer and inflammatory disorders. Finally, the development of more soluble forms of N-(3,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide may improve its utility in lab experiments and potential therapeutic applications.
Conclusion:
N-(3,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide is a chemical compound that has shown potential therapeutic applications in various scientific research studies. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various disease states.
合成法
N-(3,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide is synthesized through a multistep process that involves the reaction of 3,4-dimethylphenylamine with 3-bromoanisole to form 3-(3,4-dimethylphenyl)anisole. This intermediate is further reacted with chloroacetyl chloride to form N-(3,4-dimethylphenyl)-2-(methoxycarbonyl)acetamide. The final step involves the reaction of N-(3,4-dimethylphenyl)-2-(methoxycarbonyl)acetamide with 3-formylphenol to form N-(3,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-6-7-15(8-13(12)2)18-17(20)11-21-16-5-3-4-14(9-16)10-19/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPQVOKGJRFOMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC(=C2)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5695143.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5695146.png)

![2-phenoxy-N-[(3-pyridinylamino)carbonothioyl]acetamide](/img/structure/B5695153.png)
![N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B5695155.png)

![4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5695164.png)
![4-{[5-(3,4-dichlorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5695177.png)
![1-(cyclopropylcarbonyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B5695189.png)
![3-methyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5695192.png)

![5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5695202.png)
![N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5695206.png)